molecular formula C6H12O6 B12407311 D-mannose-d7

D-mannose-d7

Cat. No.: B12407311
M. Wt: 187.20 g/mol
InChI Key: GZCGUPFRVQAUEE-TUWMFXLCSA-N
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Description

D-mannose-d7 is a deuterium-labeled form of D-mannose, a naturally occurring monosaccharide. D-mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It plays a significant role in human metabolism, particularly in the glycosylation of specific proteins. The deuterium labeling in this compound makes it a valuable compound for scientific research, especially in metabolic studies and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-mannose-d7 can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common method involves the isomerization of D-fructose using D-lyxose isomerase or D-mannose isomerase. These enzymes catalyze the conversion of D-fructose to D-mannose under specific reaction conditions, such as pH and temperature .

Industrial Production Methods

Industrial production of this compound often involves the extraction of D-mannose from biomass raw materials like coffee grounds, konjac flour, and acai berry. The extracted D-mannose is then subjected to deuterium exchange reactions to produce this compound. This method is considered environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

D-mannose-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions include D-mannitol, D-gluconic acid, and various glycosylated derivatives. These products have significant applications in the food, pharmaceutical, and cosmetic industries .

Scientific Research Applications

D-mannose-d7 has a wide range of scientific research applications:

Mechanism of Action

D-mannose-d7 exerts its effects primarily by inhibiting the adhesion of bacteria to the urothelium. This mechanism involves the binding of D-mannose to the FimH adhesin on the bacterial surface, preventing the bacteria from attaching to the urinary tract lining. This anti-adhesive effect is not considered pharmacological but rather a physical barrier that helps in the prevention of urinary tract infections .

Comparison with Similar Compounds

Similar Compounds

    D-glucose: An epimer of D-mannose at the C-2 position.

    D-fructose: Can be isomerized to produce D-mannose.

    D-mannitol: A reduction product of D-mannose.

Uniqueness

D-mannose-d7 is unique due to its deuterium labeling, which makes it an excellent tracer for metabolic studies. Unlike its non-labeled counterparts, this compound provides more precise data in research applications, particularly in drug development and metabolic pathway analysis .

Properties

Molecular Formula

C6H12O6

Molecular Weight

187.20 g/mol

IUPAC Name

(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D,2D2,3D,4D,5D,6D

InChI Key

GZCGUPFRVQAUEE-TUWMFXLCSA-N

Isomeric SMILES

[2H]C(=O)[C@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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